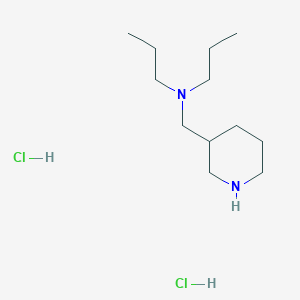

N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)-N-propylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2.2ClH/c1-3-8-14(9-4-2)11-12-6-5-7-13-10-12;;/h12-13H,3-11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDLZJXFZJQMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The principal synthetic route involves the alkylation of piperidine or its derivatives with appropriate alkylating agents under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks an alkyl halide or similar electrophile to form the N-substituted amine.

- Starting Materials : Piperidine or 3-aminopiperidine derivatives.

- Alkylating Agents : Propyl halides or propylamine derivatives.

- Solvents : Ethanol, methanol, or tetrahydrofuran (THF) are commonly used.

- Catalysts/Base : Bases such as sodium hydroxide or potassium carbonate facilitate the nucleophilic substitution.

- Reaction Temperature : Typically ambient to moderate heating (25°C to 60°C) depending on the step.

- Purification : Crystallization or recrystallization from suitable solvents, often followed by filtration.

Industrial Scale Synthesis

Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and catalyst recycling are integral to minimize waste and reduce costs. The final dihydrochloride salt is obtained by treating the free amine with concentrated hydrochloric acid, followed by isolation via filtration or crystallization.

Detailed Stepwise Preparation Based on Literature

A representative synthetic sequence can be outlined as follows:

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 3-aminopiperidine intermediate | Reduction of 3-piperidin-2-one hydrochloride with lithium aluminum hydride in THF at ~35°C, followed by heating at 58-60°C | Formation of (R)-3-aminopiperidine |

| 2 | Alkylation of 3-aminopiperidine | Reaction with propyl halide or propylamine derivative in ethanol or methanol with potassium carbonate at 25-60°C | Formation of N-(piperidin-3-ylmethyl)-N-propylpropan-1-amine |

| 3 | Salt formation | Treatment with concentrated hydrochloric acid in methanol at 0-20°C | Formation of dihydrochloride salt |

| 4 | Purification | Crystallization and filtration | Pure N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride |

This sequence is supported by methods described for related piperidine derivatives, including chiral 3-aminopiperidine dihydrochlorides, which share similar reaction conditions and purification techniques.

Reaction Mechanism Insights

The key reaction step is the nucleophilic substitution where the nitrogen atom on the piperidine ring attacks an electrophilic carbon in the alkylating agent. The presence of a base deprotonates the amine, enhancing nucleophilicity. The hydrochloride salt formation stabilizes the amine by protonation, improving solubility and crystallinity.

Chemical Reaction Analysis and Variations

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), acidic medium | Room temperature to mild heating | Ketones or carboxylic acids derived from the side chains |

| Reduction | Lithium aluminum hydride (LiAlH4), anhydrous ether | 0-60°C | Secondary or tertiary amines |

| Substitution | Alkyl halides, sodium hydroxide or potassium carbonate | 25-60°C | N-alkylated piperidine derivatives |

These transformations allow for structural modifications of the compound, enabling the synthesis of analogs with potentially diverse biological activities.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, THF | Choice depends on step and scale |

| Base/Catalyst | K2CO3, NaOH | Facilitates nucleophilic substitution |

| Temperature | 0°C to 60°C | Controlled to optimize yield and purity |

| Alkylating Agent | Propyl halides or derivatives | Determines N-substitution pattern |

| Purification | Crystallization, filtration | Ensures high purity dihydrochloride salt |

Research Findings and Practical Considerations

- The use of lithium aluminum hydride is critical for reduction steps, especially in preparing 3-aminopiperidine intermediates, requiring careful temperature control to avoid side reactions.

- Continuous flow reactors enhance reproducibility and scalability in industrial synthesis.

- The dihydrochloride salt form improves compound stability and handling during downstream applications.

- Variations in alkylating agents and reaction conditions allow tailoring of the compound for specific pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(3-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Analogues

a. N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine Dihydrochloride

- Structural Difference : The substituent on the piperidine ring is at the 4-position (ethyl group) instead of the 3-position (methyl group) .

- Implications: Positional isomerism may alter receptor binding affinity in pharmacological contexts or solubility in polar solvents.

b. 1-(3-Chloropropyl)pyrrolidine Hydrochloride

Dihydrochloride Salts with Aromatic Amines

a. N-(1-Naphthyl)ethylenediamine Dihydrochloride

- Structural Difference : Features a naphthyl aromatic system instead of a piperidine ring .

- Functional Role: Used in colorimetric assays (e.g., nitrite detection) due to its diazotization reactivity .

b. 3,3'-Dimethylbenzidine Dihydrochloride

Azoamidine Dihydrochlorides

Compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride () contain azo (-N=N-) and amidine groups, making them potent polymerization initiators.

Data Tables

Table 1: Structural Comparison of Selected Compounds

Table 2: General Properties of Dihydrochloride Salts

Research Findings and Limitations

- Structural Similarities : The target compound shares functional group motifs (tertiary amine, dihydrochloride salt) with pharmacologically active piperidine derivatives, but direct activity data are absent .

- Safety Profile: Unlike aromatic amines (e.g., β-naphthylamine derivatives in ), aliphatic piperidine-based compounds are less likely to be carcinogenic, though toxicity studies are needed.

- Synthetic Utility : The dihydrochloride form improves solubility, analogous to N-(1-naphthyl)ethylenediamine dihydrochloride’s role in reagent preparation .

Biological Activity

N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its unique biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₈H₂₀Cl₂N₂, with a molecular weight of 215.16 g/mol. As a dihydrochloride salt, it possesses enhanced solubility and bioavailability, making it suitable for various pharmacological applications. The presence of the piperidine ring is critical for its biological activity, particularly in receptor interactions.

This compound primarily acts as an orexin type 2 receptor agonist . This receptor plays a pivotal role in regulating wakefulness and appetite, suggesting potential applications in treating sleep disorders and obesity. The compound's interaction with neurotransmitter systems can modulate energy balance and promote wakefulness, making it a candidate for further investigation in related therapeutic areas.

1. Orexin Receptor Agonism

- The agonistic action on orexin receptors indicates that this compound could influence neurotransmitter release related to wakefulness and energy homeostasis. Studies have shown that orexin receptor modulation can lead to increased alertness and reduced appetite, highlighting its potential use in obesity management and narcolepsy treatment.

2. Antimicrobial Properties

3. Antinociceptive Effects

- Research on similar piperidine compounds indicates potential analgesic properties through dual receptor activity (histamine H3 and sigma-1 receptors). This suggests that this compound may also exhibit pain-relieving effects, warranting further exploration in pain management contexts .

Research Findings

A variety of studies have been conducted to evaluate the biological activities of this compound:

Case Studies

- Orexin Modulation : A study highlighted the role of orexin receptor agonists in enhancing wakefulness in animal models, with implications for treating sleep disorders such as narcolepsy.

- Antimicrobial Evaluation : In vitro assays demonstrated that piperidine derivatives could inhibit bacterial growth effectively, paving the way for further investigations into this compound's specific antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes for N-(Piperidin-3-ylmethyl)-N-propylpropan-1-amine dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting piperidin-3-ylmethanol with propylamine derivatives under acidic conditions, followed by hydrochlorination. Key reagents include lithium aluminum hydride (LiAlH₄) for reductions or thionyl chloride (SOCl₂) for hydrochlorination . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like N-alkylated impurities .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile or neoprene gloves (tested for chemical resistance) and work in a fume hood to avoid inhalation. Immediate decontamination of spills with absorbent materials (e.g., vermiculite) is advised .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Stability studies suggest a shelf life of 12–18 months when protected from light .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient .

- Structural Confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify amine proton environments and chloride counterions. Mass spectrometry (ESI+) for molecular ion peaks (e.g., [M+H]⁺ at m/z 215.2) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions in IC₅₀ values or receptor binding affinity may arise from:

- Batch Variability : Use orthogonal purity assays (e.g., elemental analysis for chloride content) to confirm consistency .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C). For example, protonation states of the piperidine nitrogen significantly alter membrane permeability .

Q. What strategies improve the compound’s selectivity for target receptors (e.g., sigma-1 vs. sigma-2)?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the piperidine 4-position to sterically hinder off-target binding. Computational docking (AutoDock Vina) can predict affinity shifts .

- Pharmacophore Mapping : Compare electrostatic potential surfaces of analogs to identify critical hydrogen-bonding motifs .

Q. What are the challenges in determining its metabolic pathways in vivo?

- Methodological Answer :

- Metabolite Identification : Use LC-MS/MS with stable isotope labeling (e.g., ¹⁵N-amine) to trace hepatic oxidation products. Rat hepatocyte assays show primary metabolites via CYP3A4-mediated N-dealkylation .

- Toxicokinetics : Monitor urinary excretion of chloride ions (ion chromatography) to assess renal clearance rates, which vary with pH-dependent solubility .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) provide conflicting hazard classifications?

- Methodological Answer : Discrepancies arise due to regional regulations (e.g., GHS vs. OSHA) and incomplete toxicity data. For example:

- Skin Irritation : Some SDS classify it as Category 1B (EU CLP), while others omit due to lack of in vitro data .

- Aquatic Toxicity : Differences in EC₅₀ values (algae vs. daphnia) reflect species-specific sensitivity. Standardize testing per OECD Guideline 201 .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 280.84 g/mol | |

| Solubility (H₂O) | 50 mg/mL at 25°C | |

| LogP (Predicted) | 1.9 (Neutral form) | |

| Stability (pH 7.4, 37°C) | >90% intact after 24 hrs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.